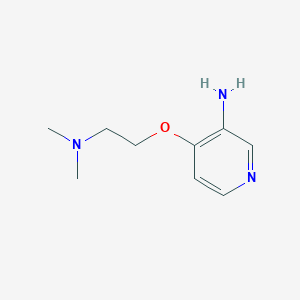

4-(2-(Dimethylamino)ethoxy)pyridin-3-amine

Beschreibung

4-(2-(Dimethylamino)ethoxy)pyridin-3-amine is a pyridine derivative featuring a dimethylamino ethoxy group at the 4-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules, though its specific applications remain under investigation .

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

4-[2-(dimethylamino)ethoxy]pyridin-3-amine |

InChI |

InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-3-4-11-7-8(9)10/h3-4,7H,5-6,10H2,1-2H3 |

InChI-Schlüssel |

KROPWOSTTSDSMX-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCOC1=C(C=NC=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 4-(2-(Dimethylamino)ethoxy)pyridin-3-amine .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Dimethylamino)ethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

4-(2-(Dimethylamino)ethoxy)pyridin-3-amine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The pyridine ring can also interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 6-(2-(Dimethylamino)ethoxy)pyridin-2-amine (CAS 400775-62-4)

Structural Differences :

- Target Compound: 4-(Dimethylamino ethoxy), 3-amine.

- Isomer: 6-(Dimethylamino ethoxy), 2-amine .

Key Comparisons :

- Electronic Effects : The 3-amine in the target compound may engage in stronger intramolecular hydrogen bonding with the pyridine nitrogen, altering solubility and reactivity compared to the 2-amine isomer.

- Applications : Both compounds lack detailed application data, but positional differences may influence their suitability for drug design or material science.

Pyridine Derivatives with Electron-Withdrawing Groups: 4-Methyl-3-nitropyridin-2-amine

Structural Differences :

Key Comparisons :

- Reactivity : The nitro group in 4-methyl-3-nitropyridin-2-amine reduces ring electron density, making it less reactive in nucleophilic substitutions compared to the target compound.

- Stability: Nitro groups may confer thermal instability, whereas the dimethylamino ethoxy group in the target compound could enhance solubility in polar solvents.

Radiolabeled Analog: [18F]AV-19

Structural Differences :

Key Comparisons :

- Lipophilicity : The fluorinated ethoxy chain in [18F]AV-19 increases lipophilicity, making it suitable for blood-brain barrier penetration in PET imaging.

- Applications : While [18F]AV-19 is a clinical radiotracer, the target compound’s lack of fluorination limits its use in imaging but may favor oral bioavailability in drug development.

Tamoxifen Analogs: Droloxifene and Afimoxifene

Structural Differences :

- Target Compound: Pyridine core with dimethylamino ethoxy.

- Comparison Compounds: Benzene core with dimethylamino ethoxy and phenol groups .

Key Comparisons :

- Biological Activity: Droloxifene’s phenol and dimethylamino ethoxy groups enable selective estrogen receptor modulation (SERM). The target compound’s pyridine ring may alter binding affinity or selectivity.

- Physicochemical Properties : Pyridine’s higher basicity compared to benzene could affect solubility and pharmacokinetics.

Resin Initiators: Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

Structural Differences :

- Target Compound: Pyridine-linked dimethylamino ethoxy.

- Comparison Compounds: Benzoate ester and methacrylate with dimethylamino groups .

Key Comparisons :

- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher polymerization efficiency due to steric accessibility, whereas the target compound’s ethoxy linker may reduce steric hindrance in reactions.

- Material Properties : The pyridine ring in the target compound could enhance thermal stability compared to aliphatic methacrylate systems.

Data Tables

Table 1: Structural and Property Comparison

Table 2: Application Overview

Biologische Aktivität

4-(2-(Dimethylamino)ethoxy)pyridin-3-amine, also known as 6-[2-(dimethylamino)ethoxy]pyridin-3-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylaminoethoxy group, contributing to its unique pharmacological properties. Its molecular formula is CHNO, with a molecular weight of approximately 196.26 g/mol.

The biological activity of 4-(2-(dimethylamino)ethoxy)pyridin-3-amine is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to target enzymes and receptors.

- Receptor Interaction : The compound may modulate neurotransmitter systems, particularly in the context of neuropharmacology, suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(2-(dimethylamino)ethoxy)pyridin-3-amine exhibit significant antitumor properties. For instance:

- In Vitro Studies : Compounds with similar structural features demonstrated IC values ranging from 0.45 µM to 3 µM against various cancer cell lines (HeLa, A549). These compounds inhibited tubulin polymerization and induced apoptosis through mitochondrial pathways .

Neuropharmacological Effects

The compound has shown potential in modulating neurotransmitter systems:

- Neurotransmitter Interaction : It is being investigated for its effects on neurotransmitter receptors, which could lead to therapeutic applications in treating conditions like schizophrenia.

Case Studies

- Antitumor Efficacy : A study focused on the synthesis of novel triazolopyridine derivatives reported that compounds analogous to 4-(2-(dimethylamino)ethoxy)pyridin-3-amine exhibited strong antiproliferative activity against cancer cell lines, with specific emphasis on their ability to induce G2/M phase arrest and apoptosis .

- Neuropharmacology : Investigations into the neuropharmacological properties revealed that this compound could enhance the efficacy of existing treatments for neuropsychiatric disorders by modulating receptor interactions in the central nervous system.

Data Tables

| Compound Name | Structure Features | Biological Activity | IC (µM) |

|---|---|---|---|

| 4-(2-(Dimethylamino)ethoxy)pyridin-3-amine | Dimethylamino group, ether linkage | Antitumor | 0.45 - 3 |

| Analogous Compound A | Triazole ring | Antitumor (tubulin inhibition) | 0.30 |

| Analogous Compound B | Pyridine with different substituents | Neuropharmacological | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.